N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out in the presence of a suitable solvent, such as 1,4-dioxane, and a catalyst like thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activity, particularly as a Bcl-2/Mcl-1 dual inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an anticancer agent, it binds to the active pockets of Bcl-2 and Mcl-1 proteins through Van der Waals forces and hydrogen bonds . This binding inhibits the proteins’ function, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl] ethanone
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique biological activities. Its acetylsulfamoyl and chloro-indole moieties contribute to its potent anticancer and antimicrobial properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16ClN3O4S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O4S/c1-12(23)21-27(25,26)14-7-5-13(6-8-14)20-18(24)11-22-10-9-15-16(19)3-2-4-17(15)22/h2-10H,11H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
HEZNRVRWJORQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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